苯甲酰胺,4-((1R)-1-氨基乙基)-N-1H-吡咯并(2,3-b)吡啶-4-基-,盐酸盐 (1:1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

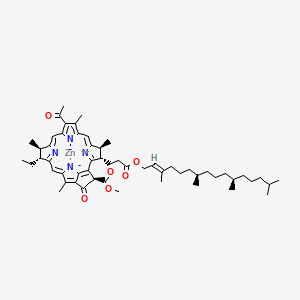

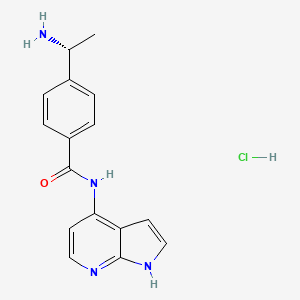

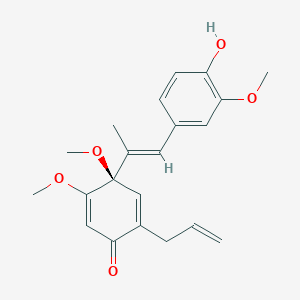

The compound “Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1)” is a chemical compound that has been studied for its potential applications . It is a derivative of benzamide and pyrrolopyridine .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The exact process can vary depending on the specific requirements of the synthesis . The synthesis process is designed to ensure the correct formation of the benzamide and pyrrolopyridine components .Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its benzamide and pyrrolopyridine components . The exact structure can vary depending on the specific synthesis process used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control to ensure the correct formation of the benzamide and pyrrolopyridine components . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . These properties can influence its behavior in biological systems and its suitability for certain applications .科学研究应用

发光特性和多重刺激响应

苯甲酰胺衍生物,包括与本化合物类似的衍生物,在溶液和固态中均表现出发光特性,在水-DMF 溶液中形成具有增强发射的纳米聚集体。这些化合物表现出多重刺激响应行为,可用于材料科学和传感器技术。这些特性受溶剂极性的影响,并且这些化合物表现出机械致变色特性 (Srivastava 等人,2017)。

合成工艺改进

对苯甲酰胺衍生物的研究包括改进合成工艺。例如,研究表明,在催化作用下可以高产合成 2-羟基-N-(吡啶-4-基)苯甲酰胺,证明了高效且可控合成方法的可行性 (Dian,2010)。

潜在抗精神病药

某些苯甲酰胺衍生物已被评估为潜在的抗精神病药。这些化合物,包括与本化合物类似的结构,在体外对多巴胺和血清素受体的结合以及在体内对小鼠特定反应的拮抗作用显示出有希望的结果,表明在精神病药物中的潜在应用 (Norman 等人,1996)。

催化和 C-H 键活化

苯甲酰胺衍生物在催化中也很重要,特别是在涉及 C-H 键活化的反应中。它们已用于钌催化的氧化环化反应,在不对称炔烃的情况下显示出广泛的底物范围和高区域选择性。这突出了它们在合成化学中的作用,特别是在复杂有机分子的创建中 (Sagara 等人,2019)。

药物分析中的电泳分离

在药物分析中,苯甲酰胺衍生物用于毛细管电泳分离。该方法对于分离复杂混合物非常有效,这在质量控制和药物开发中至关重要 (Ye 等人,2012)。

组蛋白脱乙酰酶抑制剂用于癌症治疗

苯甲酰胺衍生物,如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,已被研究为组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物表现出有希望的抗肿瘤活性,突出了它们在癌症治疗中的潜在用途 (Zhou 等人,2008)。

杀菌活性和农化研究

一些苯甲酰胺衍生物显示出很高的杀菌活性,表明它们在农用化学品中的潜在应用。这些化合物的功能化可以产生具有特定农业应用的新材料 (Minakata 等人,1992)。

未来方向

属性

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILQESWQPZIAGP-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1) | |

CAS RN |

471843-75-1 |

Source

|

| Record name | Y-39983 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471843751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-39983 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3304VH0J6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)

![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)